

Lerociclib Efficacy & Safety Profile (LEONARDA-1 Trial)

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Compound Focus: Lerociclib

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The following data comes from the Phase III LEONARDA-1 trial, which evaluated **Lerociclib** plus fulvestrant against placebo plus fulvestrant in patients with HR+/HER2- advanced breast cancer that had progressed on prior endocrine therapy [1].

Parameter	Lerociclib + Fulvestrant	Placebo + Fulvestrant	Notes/Sources
Progression-Free Survival (PFS)			
Investigator-assessed Median PFS	11.07 months	5.49 months	[1] [2] [3]
Hazard Ratio (HR)	0.451		95% CI: 0.311-0.656; P = 0.000016 [1] [4]
BICR-assessed Median PFS	11.93 months	5.75 months	HR: 0.353; 95% CI: 0.228-0.547 [5] [6]
Key Subgroup PFS (HR)			
Primary Endocrine Resistance	0.374 (95% CI: 0.182-0.769)		[1] [2] [4]

Parameter	Lerociclib + Fulvestrant	Placebo + Fulvestrant	Notes/Sources
Liver Metastasis	0.487 (95% CI: 0.297-0.796)		[1] [2] [4]
≥4 Metastatic Sites	0.326 (95% CI: 0.160-0.665)		[1] [2] [4]
Overall Response			
Objective Response Rate (ORR)	23.4%	8.7%	[1] [3] [4]
Complete Response (CR)	2.2%	0%	[1]
Disease Control Rate (DCR)	81.8%	71.0%	[1] [3]
Overall Survival (OS)			
Status (Data Cut-off)	Immature	Immature	Median OS not reached in either arm [1] [2]
Ad hoc Analysis HR (Mar 2024)	0.649 (95% CI: 0.410, 1.028)		[2]
Common All-Grade AEs			
Neutropenia	90.5%	4.3%	[3]
Leukopenia	86.9%	6.5%	[3]
Diarrhea	19.7%	3.6%	[3] [4]
Nausea	17.5%	8.0%	[3]
Key Grade 3/4 AEs			
Any Grade 3/4 AE	57.7%	15.2%	[3] [4]

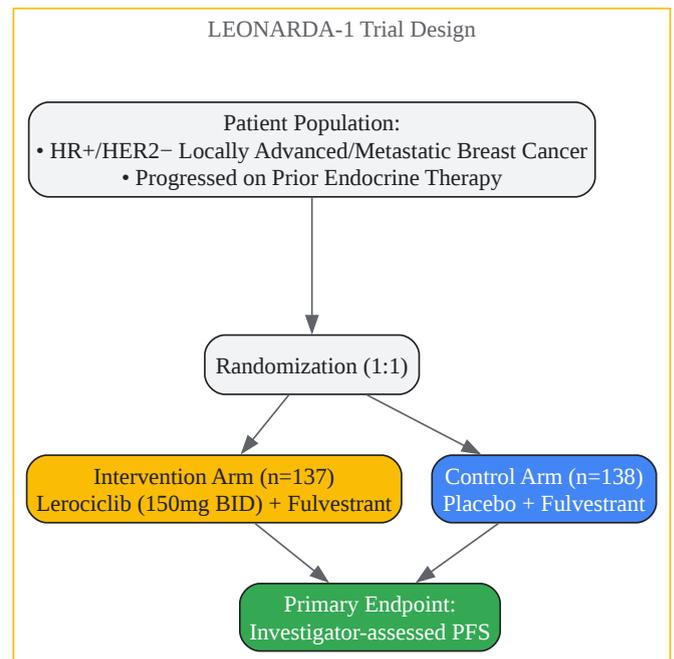
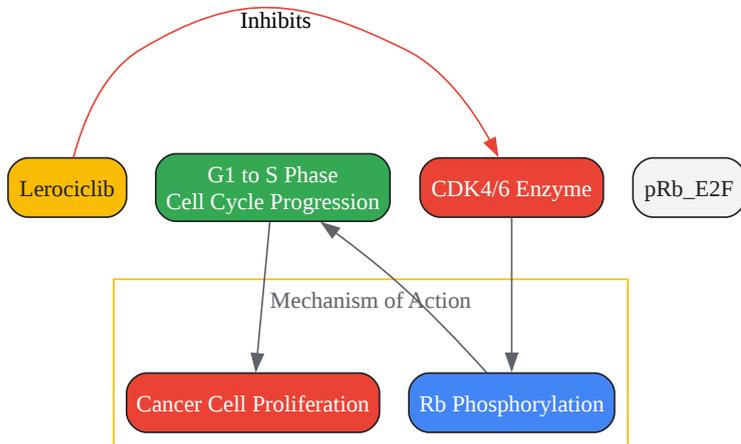
Parameter	Lerociclib + Fulvestrant	Placebo + Fulvestrant	Notes/Sources
Neutropenia	46.7%	N/R	Grade 4: 5.1% [1] [2]
Leukopenia	23.4%	N/R	[3] [4]
Diarrhea	0%	N/R	[2] [6]
Treatment Discontinuation due to AE	0.7%	0%	[2] [4]

Lerociclib's Mechanism of Action and Experimental Protocol

The clinical data is underpinned by **Lerociclib's** distinctive molecular design and the rigorous trial methodology.

- **Mechanism of Action:** **Lerociclib** is a highly selective oral CDK4/6 inhibitor. Its unique tricyclic and spiro-ring structure contributes to high selectivity for CDK4 and CDK6 over other kinases like CDK9, which is associated with reduced off-target toxicity [5] [6]. It potently inhibits CDK4/cyclin D1 and CDK6/cyclin D3, preventing phosphorylation of the retinoblastoma (Rb) protein and inducing G1 cell cycle arrest, thereby inhibiting tumor cell proliferation [1].
- **Key Differentiator:** Its high selectivity for CDK4 over CDK6 may contribute to its manageable hematological toxicity profile, while minimal CDK9 inhibition is linked to its low incidence of gastrointestinal side effects [5] [6].

The diagram below illustrates **Lerociclib's** mechanism of action and the workflow of the LEONARDA-1 trial.



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Interpretation of Key Findings and Clinical Context

- Efficacy:** The **hazard ratio of 0.451** signifies that **Lerociclib** plus fulvestrant reduced the risk of disease progression or death by **54.9%** compared to fulvestrant alone [1]. The consistent benefit across all pre-specified subgroups, including high-risk patients, underscores its robust efficacy [1] [4].

- **Safety:** The profile is considered "differentiated" due to its **low rates of grade 4 neutropenia (5.1%)**, absence of febrile neutropenia, minimal severe diarrhea (no Grade 3/4), and no signal for venous thromboembolism (VTE) [2] [5] [6]. This supports continuous dosing without treatment holidays.
- **Indications:** Based on this and other data (LEONARDA-2 trial), **Lerociclib** received approval in China in May 2025 for use with an aromatase inhibitor in the first-line setting and with fulvestrant in the second-line setting [5] [6].

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